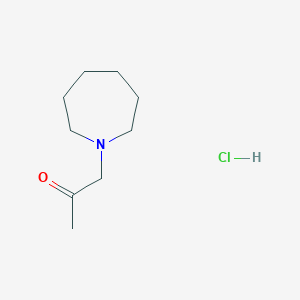

1-Azepan-1-ylacetone hydrochloride

Description

Evolution of Azepane Ring Systems in Organic Synthesis

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active compounds. researchgate.netnih.gov Its conformational flexibility is often a key determinant of its biological activity, making the ability to introduce specific substituents into the ring crucial for effective drug design. lifechemicals.com

Seven-membered heterocycles, such as those containing nitrogen, have been recognized as important structural units in various compounds, including some psychopharmaceuticals. britannica.com The synthesis of these larger ring systems has historically presented challenges compared to their five- and six-membered counterparts. researchgate.netbritannica.com However, their unique three-dimensional chemical space has driven the development of various synthetic strategies. nih.gov This class of compounds includes azepines, which contain one nitrogen atom, and diazepines, which contain two. numberanalytics.comresearchgate.net

In recent years, the development of new synthetic methods for the construction of azepane derivatives has gained considerable interest. researchgate.net Modern strategies often focus on ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.netrsc.org For instance, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes from simple starting materials. nih.gov Other innovative approaches include the rhodium-catalyzed C–H activation/[5 + 2] cyclization to construct azepane-fused polycycles and the copper-catalyzed tandem amination/cyclization of fluorinated allenynes. nih.govacs.orgacs.org These advancements have expanded the toolbox for synthetic chemists, facilitating the creation of diverse azepane-based compound libraries for further research. acs.org The azepane motif is now found in several approved drugs and numerous experimental therapeutic agents, highlighting its pharmacological importance. lifechemicals.comnih.gov

The Role of Acetone (B3395972) and its Derivatives as C3 Synthons in Complex Molecule Construction

Acetone, the simplest ketone, is a fundamental building block in organic chemistry. wikipedia.orgwikipedia.orgucla.edu It serves as a versatile C3 synthon, a three-carbon unit that can be incorporated into larger, more complex molecules. This utility stems from the reactivity of its carbonyl group and α-hydrogens.

Acetone's applications in synthesis are extensive. It is a precursor in the industrial production of materials like methyl methacrylate (B99206) and bisphenol A. wikipedia.orgbyjus.com In the laboratory, it participates in a variety of reactions, including aldol (B89426) condensations to form larger structures like diacetone alcohol and mesityl oxide. wikipedia.org It also undergoes the haloform reaction due to the presence of the CH3-C=O group. byjus.comturito.com Furthermore, acetone's ability to dissolve a wide range of organic compounds makes it an excellent solvent for many chemical transformations. redox.combritannica.com

Significance of Hydrochloride Salts in Organic Synthesis and Stabilization

The conversion of organic bases, particularly amines, into their hydrochloride salts is a widely employed strategy in organic chemistry and pharmaceutical development. wikipedia.orgreddit.com This simple acid-base reaction with hydrochloric acid imparts several advantageous properties to the parent compound.

One of the primary benefits of forming a hydrochloride salt is the significant enhancement of water solubility. wikipedia.orgstackexchange.com This is particularly crucial for compounds intended for biological studies or pharmaceutical applications, as improved solubility can lead to better absorption and bioavailability. pharmaoffer.comalmozniq.com Additionally, hydrochloride salts often exhibit increased stability and longer shelf-lives compared to their free base forms. wikipedia.orgresearchgate.net The salt form can protect the amine from degradation, making it more robust for storage and handling. wikipedia.orgrsc.org This salification process can also aid in the purification of compounds, as the resulting crystalline salts are often easier to isolate and handle than their potentially oily or amorphous free base counterparts. stackexchange.com

| Property | Description | Reference |

|---|---|---|

| Improved Solubility | Enhances water solubility, which can be crucial for biological applications and formulation. | wikipedia.orgacs.org |

| Enhanced Stability | Increases the shelf-life and protects the compound from degradation. | wikipedia.orgrsc.org |

| Easier Purification | Often forms crystalline solids that are easier to purify than the free base. | stackexchange.com |

| Improved Bioavailability | Increased solubility can lead to better absorption in biological systems. | pharmaoffer.comalmozniq.com |

Overview of 1-Azepan-1-ylacetone Hydrochloride within the Landscape of Advanced Organic Chemistry

This compound represents the convergence of the chemical principles discussed above. The molecule incorporates the seven-membered azepane ring, a structure of growing importance in medicinal chemistry. nih.gov The acetone-derived side chain provides a simple yet reactive handle for further chemical modifications. The hydrochloride salt form confers the benefits of increased stability and solubility, making the compound amenable to a wider range of experimental conditions and applications. As a building block, it holds potential for the synthesis of more elaborate molecules, leveraging the inherent properties of its constituent parts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(azepan-1-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11)8-10-6-4-2-3-5-7-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVFOCILDUHSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Azepan 1 Ylacetone Hydrochloride

Strategic Approaches to Azepane Ring Formation

The construction of the seven-membered azepane ring is a key focus in the synthesis of 1-Azepan-1-ylacetone hydrochloride and related compounds. A variety of synthetic strategies have been developed to create this heterocyclic system, ranging from classical cyclization reactions to more advanced catalytic and rearrangement methodologies.

Cyclization Reactions for Saturated Azepane Ring Construction

Cyclization reactions represent a fundamental approach to the synthesis of the saturated azepane ring. These methods involve the formation of the seven-membered ring from an acyclic precursor through the creation of a new carbon-nitrogen or carbon-carbon bond.

Intramolecular reductive amination is a powerful strategy for the synthesis of cyclic amines, including azepanes. This method typically involves the cyclization of a precursor molecule containing both a carbonyl group (aldehyde or ketone) and an amine functionality. The initial intramolecular reaction forms a cyclic imine or iminium ion, which is then reduced in situ to the corresponding saturated heterocycle.

A key advantage of this approach is the ability to construct the azepane ring in a single step from a suitably functionalized linear precursor. For instance, the reductive amination of 1,6-dicarbonyl compounds in the presence of an amine source can lead to the formation of the azepane skeleton. The reaction proceeds through the formation of an enamine or imine, followed by intramolecular cyclization and reduction. The choice of reducing agent is crucial to control the chemoselectivity of the reaction, favoring the reduction of the iminium ion over the precursor carbonyl groups.

Recent advancements have focused on the development of asymmetric intramolecular reductive amination to produce enantioenriched azepanes. For example, Ir-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). nih.gov This method highlights the potential for creating chiral azepane scaffolds, which are of significant interest in medicinal chemistry.

| Precursor Type | Catalyst/Reducing Agent | Product Type | Key Features |

| Bridged biaryl amino-ketones | [Ir(COD)Cl]₂ / (S)-SegPhos, H₂ | Enantioenriched dibenz[c,e]azepines | High enantioselectivity (up to 97% ee) nih.gov |

| 1,6-Dicarbonyl compounds | Amine source, reducing agent (e.g., NaBH₃CN) | Substituted azepanes | One-pot synthesis of the azepane ring |

| Aminoketones | Imine Reductases (IREDs) | Chiral 2-aryl azepanes | Biocatalytic approach with high enantioselectivity nih.gov |

Table 1: Examples of Reductive Amination Strategies for Azepane Synthesis

The intramolecular cyclization of various functionalized acyclic precursors provides another versatile route to the azepane ring. These methods often leverage well-established chemical transformations to achieve ring closure.

From Monosaccharides: Carbohydrates serve as chiral pool starting materials for the synthesis of polyhydroxylated azepanes, which are analogues of iminosugars with potential biological activities. The synthesis typically involves a series of transformations to introduce the necessary functionalities for cyclization. For example, a D-mannose-derived aldehyde can be converted to an epoxyamide, which upon regioselective epoxide opening with an azide (B81097), followed by reduction and cyclization, yields the azepane ring. nih.gov The use of monosaccharides allows for the synthesis of enantiomerically pure and highly functionalized azepane derivatives.

From Epoxyamides: The intramolecular cyclization of epoxyamides is a key step in the synthesis of azepanes from monosaccharides and other precursors. The epoxide ring, being susceptible to nucleophilic attack, can be opened by a tethered amine or a precursor functionality like an azide. The regioselectivity of the epoxide opening is a critical factor in determining the final structure of the azepane.

From N-Boc Allyl Amines: N-Boc protected allylic amines are valuable precursors for the synthesis of azepanes through various cyclization strategies. One notable method is the silyl-aza-Prins cyclization, where an allylsilyl amine reacts with an aldehyde in the presence of a Lewis acid to form the seven-membered ring. This process can yield trans-azepanes with high diastereoselectivity. researchgate.net

| Precursor Type | Key Reaction | Product Type | Key Features |

| Monosaccharides | Epoxyamide formation and cyclization | Polyhydroxylated azepanes | Enantiomerically pure, highly functionalized products nih.gov |

| Epoxyamides | Intramolecular epoxide ring-opening | Substituted azepanes | Regioselective cyclization |

| N-Boc Allyl Amines | Silyl-aza-Prins cyclization | trans-Disubstituted azepanes | High diastereoselectivity researchgate.net |

Table 2: Intramolecular Cyclization Pathways to Azepanes

Ring Expansion and Contraction Methodologies

Ring expansion reactions offer an alternative and often powerful strategy for the synthesis of azepanes from more readily available smaller ring systems, such as piperidines. Photochemical dearomative ring expansion of nitroarenes has recently emerged as a novel method to access complex azepanes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane in just two steps. nih.gov This strategy is particularly attractive as it allows for the rapid construction of the azepane core from simple starting materials. nih.gov

Advanced Catalytic Methods for Azepane Scaffolds

The development of advanced catalytic systems has significantly enhanced the efficiency and selectivity of azepane synthesis. Various transition metals, including copper, iridium, and palladium, have been employed to catalyze key bond-forming reactions.

For instance, Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov The proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov Palladium-catalyzed reactions have also been extensively used in the synthesis of azepane-containing structures.

Organolithium reagents are powerful tools in organic synthesis due to their high reactivity as both strong bases and nucleophiles. In the context of azepane synthesis, organolithium chemistry has been utilized in several key transformations.

One notable application is the chemoenzymatic synthesis of substituted azepanes. nih.gov This strategy combines the enantioselectivity of biocatalytic reduction with the stereospecificity of organolithium-mediated rearrangements. Enantioenriched 2-aryl azepanes, generated through asymmetric reductive amination using imine reductases, can be converted to their corresponding N'-aryl ureas. Treatment of these ureas with an organolithium base, such as n-butyllithium, induces a stereospecific rearrangement via a configurationally stable benzyllithium (B8763671) intermediate, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

Furthermore, organolithium reagents are employed in directed metalation reactions to functionalize the azepane ring at specific positions. The choice of the organolithium reagent and the directing group on the azepane ring dictates the regioselectivity of the lithiation. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the azepane scaffold.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Key Features |

| Copper(I) | Tandem Amination/Cyclization | Functionalized Allenynes | Trifluoromethyl-substituted azepines | Efficient one-pot synthesis nih.gov |

| Iridium | Asymmetric Reductive Amination | Bridged biaryl amino-ketones | Enantioenriched dibenz[c,e]azepines | High enantioselectivity nih.gov |

| n-Butyllithium | Rearrangement | N'-Aryl urea (B33335) of 2-aryl azepane | Enantioenriched 2,2-disubstituted azepanes | Stereospecific rearrangement nih.gov |

Table 3: Advanced Catalytic and Organolithium Methods in Azepane Synthesis

Transition-Metal-Catalyzed Azepane Ring Closures

The construction of the seven-membered azepane ring, a key structural motif, has been significantly advanced through the use of transition-metal catalysis. These methods are often hindered by slow cyclization kinetics, but various catalysts have been developed to promote the direct formation of these medium-ring heterocyclic systems. nih.gov Catalysts based on metals such as gold, rhodium, copper, and palladium have proven effective in facilitating these transformations. nih.govnih.govacs.orgrsc.org

Gold catalysis, for instance, enables the synthesis of multisubstituted 4,5-dihydro-1H-azepine derivatives through the reaction of propargylic esters and alkyl azides. nih.gov The proposed mechanism involves the in-situ generation of a vinyl gold carbenoid, which is trapped by the alkyl azide to form a vinyl imine intermediate. nih.gov This intermediate can then undergo a formal [4+3] cycloaddition with another vinyl gold carbenoid molecule to yield the desired azepine product. nih.gov

Rhodium(III)-catalyzed C-H activation and [5+2] cyclization strategies have also been developed for synthesizing azepane-fused polycycles from components like 5-amino-1-arylpyrazole and iodonium (B1229267) ylides. acs.org Similarly, palladium(II) has been used to catalyze [5+2] oxidative annulation of o-arylanilines with alkynes and tandem addition/cyclization processes to create dibenzo[b,d]azepine cores. rsc.org Copper(I) catalysis facilitates a tandem amination/cyclization reaction of functionalized allenynes with amines to produce functionalized azepines. nih.gov

Table 1: Examples of Transition-Metal Catalysts in Azepine Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Gold (Au) | Propargylic esters, Alkyl azide | [4+3] Cycloaddition | nih.gov |

| Rhodium(III) ([Cp*RhCl₂]₂/AgTFA) | 5-Amino-1-arylpyrazole, Iodonium ylides | C-H Activation / [5+2] Cyclization | acs.org |

| Palladium(II) (Pd(OAc)₂) | o-Arylanilines, Alkynes | [5+2] Oxidative Annulation | rsc.org |

| Copper(I) (Cu(I)) | Fluorinated allenynes, Amines | Tandem Amination/Cyclization | nih.gov |

Incorporation of the Acetone (B3395972) Moiety

Once the azepane ring is formed, the next crucial step is the incorporation of the acetone moiety (CH₂COCH₃) onto the nitrogen atom to form the α-amino ketone structure. This can be achieved through various synthetic strategies, primarily involving carbon-carbon bond formation or functional group interconversions.

Carbon-Carbon Bond Formation Strategies Involving Ketone Precursors

These methods aim to form the carbon skeleton of the acetone side chain directly.

The Claisen condensation is a fundamental reaction that joins two ester molecules through the action of a strong base to form a β-keto ester. masterorganicchemistry.com The reaction proceeds via an ester enolate, which acts as the nucleophile in a nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com An intramolecular version of this reaction is known as the Dieckmann condensation, which is effective for forming five- or six-membered rings. masterorganicchemistry.com

While a classic Claisen condensation involves two esters, a "crossed" Claisen reaction can occur between two different esters or between an ester and a ketone. masterorganicchemistry.com For the synthesis of 1-Azepan-1-ylacetone, a related strategy, the Michael addition, is highly relevant. The aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This reaction can be catalyzed by reagents like ceric ammonium (B1175870) nitrate (B79036) in water. organic-chemistry.org In this context, azepane could act as a nucleophile, adding to an α,β-unsaturated ketone like methyl vinyl ketone.

The synthesis of α-amino ketones can be achieved by forming a bond between a nitrogen atom and the α-carbon of a ketone. rsc.org One common method is the nucleophilic substitution of an α-halo ketone. A primary route to 1-Azepan-1-ylacetone involves the direct alkylation of azepane with an acetone equivalent such as chloroacetone (B47974) or bromoacetone. In this SN2 reaction, the nitrogen atom of the azepane ring acts as a nucleophile, attacking the α-carbon of the halo-ketone and displacing the halide to form the C-N bond.

Alternative strategies involve the electrophilic amination of enolates. rsc.org An enolate of acetone can be generated and reacted with an electrophilic nitrogen source. Conversely, an α-C insertion can be envisioned where a pre-functionalized three-carbon unit is attached to the azepane nitrogen. For example, biocatalytic methods using α-oxoamine synthase (AOS) enzymes can catalyze the carbon-carbon bond formation between an α-amino acid and a thioester, followed by decarboxylation to yield α-amino ketone products. nih.gov

Various coupling reactions can be employed to attach the acetone group. Thiazolium-catalyzed cross-coupling of aldehydes with acylimines provides access to α-amido ketones. organic-chemistry.org Another advanced method involves the merger of transition metal and photoredox catalysis, which enables a direct enantioselective acylation of α-amino C(sp³)-H bonds with carboxylic acids to produce α-amino ketones under mild conditions. organic-chemistry.org

A rhodium-catalyzed regio- and enantioselective addition of unfunctionalized aldehydes to internal alkenes, such as enamides, can also yield valuable α-amino ketones. organic-chemistry.org For the specific synthesis of 1-Azepan-1-ylacetone, a plausible approach is the reaction of azepane with an activated acetone derivative in a coupling reaction mediated by a suitable catalyst.

Functional Group Interconversions Leading to the Ketone Functionality

An alternative to directly attaching a ketone-containing fragment is to introduce a precursor functional group and then convert it to the ketone in a later step. numberanalytics.comimperial.ac.uk This process is known as functional group interconversion (FGI). imperial.ac.ukub.edu

A common FGI strategy for this synthesis would involve the initial preparation of 1-(azepan-1-yl)propan-2-ol. This alcohol can be synthesized by reacting azepane with propylene (B89431) oxide. The subsequent step is the oxidation of the secondary alcohol to the desired ketone. This is a standard and widely used transformation in organic synthesis. imperial.ac.uk A variety of oxidizing agents can accomplish this conversion, with chromium(VI)-based reagents being among the most common. imperial.ac.uk The mechanism generally involves the formation of a chromate (B82759) ester, which then breaks down in the rate-determining step to generate the ketone. imperial.ac.uk

Table 2: Reagents for Oxidation of Secondary Alcohols to Ketones

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Chromium (VI) Reagents | Jones reagent (CrO₃, H₂SO₄, acetone), Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Varies (acidic, buffered) | imperial.ac.uk |

| Manganese Reagents | Potassium permanganate (B83412) (KMnO₄) | Basic, acidic, or neutral | |

| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, DMSO, Triethylamine | Low temperature (-78 °C) |

Finally, the resulting 1-Azepan-1-ylacetone base is treated with hydrochloric acid (HCl) to form the stable and crystalline hydrochloride salt.

Formation and Purification of the Hydrochloride Salt

The transformation of the free base form of an amine to its hydrochloride salt is a fundamental acid-base reaction. spectroscopyonline.comyoutube.com This process is not merely a purification step but a strategic maneuver to improve the physicochemical properties of the compound, rendering it more suitable for various applications. spectroscopyonline.com

The formation of this compound from its free base, 1-Azepan-1-ylacetone, and hydrochloric acid is an exothermic acid-base neutralization reaction. youtube.comlumenlearning.comlibretexts.org The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a Lewis base that can accept a proton (H+) from hydrochloric acid. youtube.com

The thermodynamics of this reaction are governed by the relative basicity of the amine and the acidity of the acid. The pKa value of the conjugate acid of the amine is a key determinant of the equilibrium position of the salt formation reaction. For tertiary amines like 1-Azepan-1-ylacetone, the pKa of the corresponding ammonium ion is typically in the range of 9-11, indicating that they are moderately strong bases. jst.go.jp The reaction with a strong acid like HCl (pKa ≈ -7) proceeds essentially to completion, favoring the formation of the hydrochloride salt. spectroscopyonline.combritannica.com

The kinetics of this proton transfer reaction are generally very fast, often diffusion-controlled, especially when carried out in a solution where the reactants are well-solvated. The rate of salt formation can be influenced by factors such as reactant concentration, temperature, and the solvent system used.

A general representation of the reaction is: 1-Azepan-1-ylacetone + HCl → this compound

Table 1: Thermodynamic Parameters for Amine Hydrochloride Salt Formation

| Parameter | Description | Typical Value/Trend |

|---|---|---|

| ΔG° | Standard Gibbs Free Energy Change | Highly negative, indicating a spontaneous reaction. |

| ΔH° | Standard Enthalpy Change | Exothermic, releasing heat. youtube.com |

| ΔS° | Standard Entropy Change | Can be positive or negative depending on the phase change and solvent organization. |

| pKa (amine) | Basicity of the Amine | Higher pKa values of the conjugate acid favor salt formation. jst.go.jp |

The choice of solvent is critical for the successful precipitation and crystallization of this compound. The ideal solvent system should facilitate the dissolution of the free base and promote the crystallization of the resulting salt, which is typically less soluble in organic solvents than its free base form. reddit.comresearchgate.net

Commonly used solvents for this purpose include ethers (like diethyl ether), esters (such as ethyl acetate), and alcohols (like isopropanol (B130326) or ethanol). researchgate.net Often, a mixture of solvents is employed to achieve the desired solubility profile. For instance, the free base can be dissolved in a more polar solvent, and then a less polar anti-solvent is added to induce precipitation of the hydrochloride salt.

The method of introducing hydrochloric acid also plays a role. Gaseous HCl can be bubbled through the solution, or a solution of HCl in an organic solvent (e.g., HCl in ether or methanol) can be added. reddit.com The use of anhydrous HCl is often preferred to avoid the incorporation of water into the crystal lattice, which can lead to the formation of hydrates and affect the salt's properties. googleapis.com

Table 2: Common Solvents for Amine Hydrochloride Crystallization

| Solvent | Role | Rationale |

|---|---|---|

| Isopropanol | Recrystallization Solvent | Good solvent for many amines, but the hydrochloride salt often has lower solubility, allowing for crystallization upon cooling. researchgate.net |

| Diethyl Ether | Anti-solvent/Precipitation | The hydrochloride salt is typically insoluble in ether, leading to its precipitation when added to a solution of the salt. googleapis.com |

| Ethyl Acetate | Washing/Recrystallization | Can be used to wash the precipitated salt to remove impurities. researchgate.net |

| Toluene | Azeotropic Removal of Water | Can be used to azeotropically remove water from the reaction mixture. reddit.com |

Scaling up the production of this compound from a laboratory setting to an industrial scale introduces several challenges. gla.ac.uk Key considerations include process safety, cost-effectiveness, and the consistency of product quality. curtin.edu.aumdpi.com

The handling of large quantities of hydrochloric acid, whether gaseous or in solution, requires specialized equipment and safety protocols to mitigate risks. googleapis.com The choice of solvent becomes even more critical at an industrial scale, with factors such as cost, environmental impact, and ease of recovery and recycling becoming major drivers. curtin.edu.au

Crystallization processes need to be carefully controlled to ensure a consistent particle size distribution, crystal form (polymorphism), and purity of the final product. nih.gov This often involves the use of seeded crystallization and controlled cooling profiles. The filtration and drying of the final product also need to be optimized for efficiency and to prevent degradation. google.com The formation of unwanted and highly insoluble amine hydrochloride salts can be a significant issue in some industrial syntheses, leading to the loss of starting material. gla.ac.uk

Table 3: Industrial Scale-Up Challenges and Solutions

| Challenge | Potential Solution |

|---|---|

| Handling of HCl | Use of HCl solutions in manageable solvents; closed-system reactors. googleapis.com |

| Solvent Cost and Recovery | Selection of cost-effective solvents; implementation of solvent recovery and recycling systems. curtin.edu.au |

| Consistent Crystallization | Controlled cooling, seeding, and monitoring of supersaturation. nih.gov |

| Filtration and Drying | Optimization of filtration equipment and drying conditions to ensure product stability. google.com |

| Impurity Profile | Rigorous process control and development of effective purification methods. researchgate.net |

Traditionally, amine hydrochloride salts have been used primarily as a source of the amine, with the hydrochloride portion being considered a byproduct. rsc.org However, recent research has explored the use of amine hydrochloride salts as bifunctional reagents, where both the amine and the chloride components participate in the reaction. rsc.orgrsc.org

One such novel application is the copper-catalyzed aminochlorination of maleimides. rsc.orgrsc.org In this reaction, the amine hydrochloride salt serves as both the aminating agent and the chlorine source, with the copper catalyst facilitating the generation of a chlorine radical. rsc.org This approach offers a more atom-economical and sustainable synthetic route compared to traditional methods where the HCl is a waste product. rsc.org

This bifunctionality opens up new avenues for the application of amine hydrochlorides, including this compound, in the synthesis of complex molecules. These salts can act as versatile building blocks in the development of pharmaceuticals and other advanced materials. chemimpex.com

Chemical Reactivity and Derivatization of 1 Azepan 1 Ylacetone Hydrochloride

Reactions of the Azepane Nitrogen

The nitrogen atom of the azepane ring, being a tertiary amine, is nucleophilic and can participate in various reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and Acylation Reactions

The tertiary amine of the azepane ring can undergo N-alkylation with suitable alkylating agents. This reaction typically involves the quaternization of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or another suitable electrophile. acsgcipr.org The reactivity of the alkylating agent plays a crucial role, with primary alkyl halides being more effective due to less steric hindrance. lumenlearning.com

Similarly, N-acylation of the azepane nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction, however, is generally less common for tertiary amines like the one in the azepane ring of 1-Azepan-1-ylacetone as it would lead to the formation of an acylammonium ion, which is a highly reactive intermediate. N-acylation is a fundamental transformation for primary and secondary amines, often employed for the introduction of protecting groups or for the synthesis of amides. orientjchem.orgnih.govnih.gov A variety of reagents and methods have been developed for N-acylation, including the use of benzotriazole (B28993) chemistry for efficient and mild acylation of amines. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reagent Type | Specific Examples | Reference |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide), Alkyl tosylates | lumenlearning.combeilstein-journals.org |

| Acylating Agents | Acyl chlorides, Acetic anhydride, N-acylbenzotriazoles | orientjchem.orgnih.gov |

Reactions of the Ketone Functionality

The ketone group in 1-Azepan-1-ylacetone hydrochloride is a site of significant reactivity, allowing for a variety of transformations including nucleophilic additions, reactions involving the adjacent α-carbon, and oxidation-reduction reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This nucleophilic addition is a fundamental reaction of ketones and can lead to the formation of a wide range of products. youtube.comrsc.org The reaction typically proceeds via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. savemyexams.com

A variety of nucleophiles can be employed in these reactions, including organometallic reagents (e.g., Grignard reagents), cyanide ions (to form cyanohydrins), and amines. The reaction with primary amines can lead to the formation of imines, while secondary amines can form enamines. nih.gov The reactivity of the carbonyl group can be influenced by the presence of the α-amino group.

Table 2: Common Nucleophiles for Addition to Ketones

| Nucleophile | Product Type | Reference |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | rsc.org |

| Cyanide (CN⁻) | Cyanohydrins | savemyexams.com |

| Primary Amines (R-NH₂) | Imines | nih.gov |

| Secondary Amines (R₂NH) | Enamines | nih.gov |

Enolate Chemistry and α-Substitution Reactions

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in 1-Azepan-1-ylacetone makes it susceptible to deprotonation to form an enolate ion. masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions. ucsb.eduscribd.com The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA). lumenlearning.com

Once formed, the enolate can react with various electrophiles in α-substitution reactions. rsc.orgoneonta.edu For example, alkylation of the enolate with an alkyl halide leads to the introduction of an alkyl group at the α-position. lumenlearning.com This reaction is a powerful tool for the construction of more complex carbon skeletons. The regioselectivity of enolate formation can be an important consideration in unsymmetrical ketones. lumenlearning.com

Reductions and Oxidations of the Ketone

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org The stereochemistry of the reduction of α-amino ketones is an important aspect, as the presence of the adjacent chiral center (if any) can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric alcohol products. acs.org

Conversely, the oxidation of the α-amino ketone moiety can lead to different products depending on the oxidizing agent and reaction conditions. While direct oxidation of the ketone itself is not typical, reactions involving oxidation at the α-position are known. For instance, organocatalytic asymmetric α-oxidation of ketones can introduce a hydroxyl group at the α-position. nih.gov It is also important to consider that the tertiary amine of the azepane ring can be susceptible to oxidation.

Table 3: Common Reagents for Ketone Reduction and α-Oxidation

| Reaction Type | Reagent | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | rsc.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | rsc.org |

| α-Oxidation | Molecular Oxygen (with catalyst) | α-Hydroxy Ketone | capes.gov.br |

Reactions Involving the Hydrochloride Counterion

The presence of the hydrochloride salt in this compound is not merely for improved solubility and stability; it actively influences the compound's chemical reactivity. The equilibrium between the protonated and deprotonated forms of the azepane nitrogen, as well as the potential participation of the chloride ion in reaction pathways, are key considerations in its synthetic applications.

In solution, an equilibrium exists:

Azepanium-acetone cation + H₂O ⇌ Azepane-acetone + H₃O⁺

The position of this equilibrium, and thus the concentration of the nucleophilic free amine, can be manipulated by adjusting the pH of the reaction medium. In acidic conditions, the equilibrium lies far to the left, and the concentration of the free amine is very low. The lone pair of electrons on the nitrogen is engaged in a bond with the proton, rendering it non-nucleophilic. This protects the amine from participating in reactions where it might act as a nucleophile, such as acylation or alkylation.

Conversely, in the presence of a base, the equilibrium shifts to the right, liberating the free amine. This deprotonation is often a necessary first step for many reactions where the nitrogen's nucleophilicity is to be exploited. For instance, in acylation reactions of α-amino ketone hydrochlorides, a base is typically added to neutralize the hydrochloride and generate the free amine, which can then attack the acylating agent. rsc.org However, some novel acylation methods have been developed that can proceed under neutral conditions, suggesting that even the small equilibrium concentration of the free amine can be sufficient for certain transformations. rsc.org

The protonation state also influences the reactivity of the adjacent ketone. The electron-withdrawing effect of the protonated ammonium group can impact the electrophilicity of the carbonyl carbon, although this effect is transmitted through a saturated carbon framework.

Table 1: pKa Values of Relevant Cyclic Amines

| Amine | pKa of Conjugate Acid |

| Azepane | 11.07 |

| Piperidine | 11.12 |

| Pyrrolidine | 11.27 |

| Piperazine (pKₐ₁) | 9.73 |

| Morpholine | 8.33 |

This table presents the pKa values for the conjugate acids of several cyclic amines to provide context for the basicity of the azepane ring in this compound. Data sourced from various chemical databases and publications. rsc.orgrsc.orgnih.govorganic-chemistry.org

The chloride counterion (Cl⁻) in this compound is generally considered a spectator ion in many organic reactions due to its weak nucleophilicity and poor leaving group ability in comparison to other halides like bromide or iodide. However, its presence can still influence reaction pathways under specific conditions.

In aprotic solvents, the nucleophilicity of the chloride ion can be enhanced. While direct examples involving this compound are not prominent in the literature, in principle, it could participate in nucleophilic substitution reactions, particularly if a highly reactive electrophilic center is generated within the molecule or added as a reagent. For example, in the context of α-amino-α'-chloro ketones, the chloride is a key component of the structure, though it is typically introduced via other reagents rather than from a hydrochloride salt. rsc.org

Conversely, the hydrochloride group (as a whole) is not a typical leaving group in the classical sense. For the nitrogen to be displaced, it would need to leave as a neutral amine, which would require deprotonation first. Therefore, the influence of the chloride ion as part of a leaving group is indirect and tied to the protonation state of the amine.

Transformations to Novel Azepane-Acetone Hybrid Scaffolds

The bifunctional nature of this compound makes it a potential precursor for the synthesis of more complex heterocyclic systems that incorporate both the azepane and acetone-derived moieties. Such hybrid scaffolds are of interest in medicinal chemistry due to the prevalence of the azepane ring in bioactive molecules. ambeed.comresearchgate.nettsijournals.com

The general strategy for creating these hybrid scaffolds involves reactions that engage both the ketone and the amine functionalities, either sequentially or in a one-pot fashion. For instance, the ketone can be transformed into a new reactive site that subsequently cyclizes with the azepane nitrogen or a substituent attached to it.

One hypothetical pathway could involve the condensation of the ketone with a suitable reagent to form an intermediate that can then undergo intramolecular cyclization. For example, reaction with a hydrazine (B178648) derivative could form a hydrazone, which might then be induced to cyclize onto the azepane ring or a side chain, potentially forming a fused polycyclic system. Chalcones, which are α,β-unsaturated ketones, are well-known precursors for the synthesis of various heterocyclic compounds, including those with seven-membered rings. organic-chemistry.org While not a chalcone (B49325) itself, 1-Azepan-1-ylacetone could potentially be derivatized to a more reactive α,β-unsaturated system to facilitate such cyclizations.

Another approach could involve the initial modification of the ketone, for example, through an aldol (B89426) condensation with an aromatic aldehyde. The resulting α,β-unsaturated ketone could then undergo a Michael addition with a nucleophile, followed by an intramolecular reaction involving the azepane nitrogen.

While specific examples of such transformations starting directly from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest its potential as a starting material for creating novel and complex molecular architectures. The synthesis of heteroaromatic-fused azepines often involves the cyclization of precursors containing both the azepine core and a reactive side chain, a role that 1-Azepan-1-ylacetone could be adapted to fill.

Advanced Spectroscopic and Structural Elucidation of 1 Azepan 1 Ylacetone Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For 1-Azepan-1-ylacetone hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are instrumental in confirming its fundamental structure. The presence of the hydrochloride salt, where the azepane nitrogen is protonated, significantly influences the chemical shifts of neighboring protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The methyl protons of the acetone (B3395972) group would appear as a sharp singlet, typically in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group. The methylene (B1212753) protons of the azepane ring would present as a series of multiplets, a consequence of their complex spin-spin coupling interactions and potential diastereotopicity arising from the chiral center created upon protonation of the nitrogen. The protons alpha to the protonated nitrogen are expected to be the most deshielded and resonate at the lowest field among the ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the acetone moiety is a key diagnostic signal, appearing significantly downfield (typically >200 ppm). The methyl carbon of the acetone group will be found at a characteristic upfield position. The methylene carbons of the azepane ring will resonate in the aliphatic region, with the carbons directly bonded to the nitrogen atom showing a downfield shift due to the inductive effect of the nitrogen.

A detailed, albeit predicted, assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. Experimental data for closely related structures, such as 4-Methoxy-hexahydro-1H-azepine hydrochloride, show characteristic shifts for the azepane ring protons, which helps in the interpretation of the expected spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | 2.2 - 2.5 | 25 - 30 |

| CH₂ (acetyl) | 3.5 - 3.8 | 55 - 60 |

| C=O | - | >200 |

| Azepane-CH₂ (α to N) | 3.0 - 3.5 | 50 - 55 |

| Azepane-CH₂ (β to N) | 1.7 - 2.0 | 25 - 30 |

| Azepane-CH₂ (γ to N) | 1.5 - 1.8 | 20 - 25 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the methylene protons within the azepane ring, helping to distinguish the signals of adjacent CH₂ groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the acetyl methyl group would show a cross-peak to the corresponding methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the azepane ring.

Dynamic NMR Studies for Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is conformationally flexible, capable of existing in various twist-chair and boat conformations. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange on the NMR signals. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for protons in different conformational environments. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into time-averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational isomerization of the azepane ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and the nature of intermolecular interactions.

Vibrational Analysis of Key Functional Groups (C=O, N-H, C-N)

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

C=O Stretch: The carbonyl (C=O) stretching vibration is expected to give a strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The exact position will be influenced by the electronic environment and any hydrogen bonding interactions.

N-H Stretch: As a hydrochloride salt, the azepane nitrogen is protonated, giving rise to an N-H⁺ group. The stretching vibration of this group will appear as a broad and strong absorption in the IR spectrum, typically in the range of 2200-2800 cm⁻¹. nih.gov This broadness is a characteristic feature of amine salts and is due to extensive hydrogen bonding.

C-N Stretch: The stretching vibrations of the C-N bonds within the azepane ring and between the ring and the acetyl group will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability during a vibration, will also show characteristic bands for these functional groups, often providing complementary information to the IR spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1700 - 1725 |

| N-H⁺ | Stretch | 2200 - 2800 (broad) |

| C-N | Stretch | 1000 - 1300 |

Hydrogen Bonding Interactions within the Hydrochloride Salt

In the solid state, this compound will exhibit significant intermolecular hydrogen bonding. The protonated nitrogen atom (N-H⁺) will act as a hydrogen bond donor, interacting with the chloride anion (Cl⁻) and potentially the carbonyl oxygen atom of a neighboring molecule. These hydrogen bonds play a crucial role in the crystal packing of the molecule. nih.gov The presence and strength of these interactions can be inferred from the IR spectrum, particularly from the broadening and shifting of the N-H⁺ stretching band to lower frequencies. The C=O stretching frequency may also be affected, typically shifting to a lower wavenumber if the carbonyl oxygen is involved in hydrogen bonding.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. The following sections detail the expected mass spectrometric behavior of this compound based on its chemical structure.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound, the protonated molecule would be [C₉H₁₈ClNO + H]⁺.

The theoretical exact mass of the neutral molecule (C₉H₁₇NO) is calculated based on the most abundant isotopes of its constituent elements. The molecular formula of the free base is C₉H₁₇NO. The expected monoisotopic mass of the protonated molecule, [M+H]⁺, would be used for molecular formula verification.

Table 1: Theoretical Isotopic Mass Data for the Protonated Molecule of 1-Azepan-1-ylacetone

| Formula | Ion Type | Calculated m/z (Monoisotopic) |

| C₉H₁₈NO⁺ | [M+H]⁺ | 156.1383 |

The presence of a molecular ion peak in the high-resolution mass spectrum with a measured m/z value that closely matches the calculated value would confirm the elemental composition of the molecule.

Fragmentation Patterns for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides valuable information about the molecule's structure. For 1-Azepan-1-ylacetone, which is an α-amino ketone, the primary fragmentation pathway is expected to be α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org

The structure of 1-Azepan-1-ylacetone features two key sites for α-cleavage on either side of the carbonyl group.

Scheme 1: Postulated Electron Ionization (EI) Fragmentation of 1-Azepan-1-ylacetone

The most likely fragmentation patterns are summarized below:

α-Cleavage adjacent to the carbonyl group (Path A): This would result in the formation of an acylium ion with an m/z of 43 (CH₃CO⁺) and a radical cation corresponding to the azepanylmethyl group. The acylium ion at m/z 43 is often a prominent peak for methyl ketones. libretexts.org

α-Cleavage adjacent to the carbonyl group (Path B): This cleavage would lead to the loss of a methyl radical (·CH₃) and the formation of a resonance-stabilized cation with an m/z of 112.

Cleavage adjacent to the nitrogen atom: Another typical fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom within the azepane ring, which would lead to a variety of ring-opened fragments.

The base peak in the mass spectrum would likely be one of these stable fragment ions. The relative abundance of these fragments would provide confirmatory evidence for the structure of 1-Azepan-1-ylacetone.

Table 2: Predicted Major Mass Spectral Fragments of 1-Azepan-1-ylacetone

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 112 | [M - CH₃]⁺ | α-Cleavage |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the C-C bond next to the nitrogen |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azepane ring |

| 43 | [CH₃CO]⁺ | α-Cleavage |

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. As of the time of this writing, there are no publicly available crystal structures for this compound in crystallographic databases such as the Cambridge Structural Database. cam.ac.uk Therefore, the following sections describe the type of information that would be obtained from such a study.

Determination of Solid-State Structure and Stereochemistry

A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This would reveal the preferred conformation of the azepane ring, which can adopt several low-energy conformations (e.g., chair, boat). The analysis would also definitively establish the geometry around the ketone and the amine functionalities in the solid state. As 1-Azepan-1-ylacetone is an achiral molecule, there are no stereochemical centers to be determined.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also elucidate how the molecules are arranged in the crystal lattice. In the case of the hydrochloride salt, the chloride ion would play a significant role in the crystal packing through the formation of hydrogen bonds. The protonated azepane nitrogen would act as a hydrogen bond donor, forming N-H···Cl hydrogen bonds. Other weaker intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would also be identified, providing a comprehensive understanding of the forces that stabilize the crystal structure.

Chiroptical Methods (If applicable for chiral derivatives)

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Since 1-Azepan-1-ylacetone is not a chiral compound, these methods are not applicable for its analysis. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter on the azepane ring or the acetone moiety, then chiroptical methods would be essential for their stereochemical characterization.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a substance with respect to the wavelength of polarized light. wikipedia.org Similar to CD spectroscopy, ORD is a chiroptical technique that provides structural and stereochemical information about chiral molecules. libretexts.orgwikipedia.org

An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ). For a chiral molecule with an absorbing chromophore, the ORD curve will exhibit anomalous behavior in the region of the absorption band. This anomaly is the Cotton effect, which consists of a peak and a trough. libretexts.org A positive Cotton effect is characterized by the peak appearing at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. libretexts.org The shape and sign of the Cotton effect curve in an ORD spectrum are directly related to the absolute configuration of the molecule. slideshare.net

For this compound, the ketone chromophore would be expected to give rise to a Cotton effect in its ORD spectrum. libretexts.org Analysis of this effect would provide complementary information to CD spectroscopy in determining the stereochemistry. The entire ORD curve, including the plain curve far from the absorption band, can be used to understand the chiral nature of the molecule. wikipedia.org

Hypothetical Data Table for ORD of this compound:

As with CD spectroscopy, no experimental ORD data for this compound is available. The table below serves as an example of how such findings would be documented.

| Solvent | [α] at 589 nm (D-line) | Peak (λ, [α]) | Trough (λ, [α]) | Cotton Effect Sign |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies of 1 Azepan 1 Ylacetone Hydrochloride

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating the properties of molecules. cuny.edu DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-Azepan-1-ylacetone hydrochloride. rsc.org

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For this compound, the seven-membered azepane ring is a key structural feature that exhibits significant conformational flexibility. The most stable arrangement of atoms in the molecule, its ground-state geometry, can be determined through geometry optimization using DFT calculations.

The conformational landscape of the azepane ring is complex, with several low-energy conformations possible. Common conformations for seven-membered rings include the chair, boat, and twist-chair forms. The presence of the N-acetonyl substituent and the protonation at the nitrogen atom in the hydrochloride form will influence the relative energies of these conformers. Theoretical calculations on azepane and its derivatives have shown that the twist-chair conformation is often the most stable. nih.gov The relative energies of different conformers of a molecule can be determined, providing insight into which structures are most likely to be present at a given temperature. youtube.com

Table 1: Representative Dihedral Angles for Azepane Ring Conformations (Illustrative)

This table illustrates typical dihedral angles for the primary conformations of a simple azepane ring. The actual values for this compound would be influenced by the N-acetonyl group.

| Conformation | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Dihedral Angle 3 (degrees) |

| Chair | -70 to -80 | 50 to 60 | -50 to -60 |

| Boat | 70 to 80 | 0 to 10 | -70 to -80 |

| Twist-Chair | -80 to -90 | 40 to 50 | 70 to 80 |

Data is illustrative and based on general knowledge of cycloheptane (B1346806) and azepane ring conformations.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound dictates its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com

Molecular orbital analysis can also reveal the nature of chemical bonds and the location of electron-rich and electron-poor regions within the molecule. In this compound, the lone pair of electrons on the carbonyl oxygen and the positive charge on the protonated nitrogen atom are key features of its electronic landscape.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. mdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govmdpi.com By comparing the predicted spectra with experimental data, the conformational and electronic features of the molecule can be validated. researchgate.net The accuracy of these predictions can be further enhanced by considering a Boltzmann-weighted average over the different stable conformers. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to assign the peaks in an experimental IR spectrum. nih.gov For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-N stretching, and N-H bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. mdpi.commdpi.com These calculations can identify the electronic transitions responsible for the absorption of light and predict the wavelength of maximum absorption (λmax). For this compound, electronic transitions would likely involve the n → π* transition of the carbonyl group.

Table 2: Predicted Spectroscopic Data for a Model Keto-Amine (Illustrative)

This table provides an example of the type of spectroscopic data that can be generated through computational methods for a molecule with similar functional groups to this compound.

| Spectroscopic Technique | Predicted Value | Assignment |

| ¹³C NMR | ~208 ppm | C=O (ketone) |

| ¹H NMR | ~2.2 ppm | CH₃ (next to C=O) |

| IR | ~1715 cm⁻¹ | C=O stretch |

| UV-Vis (λmax) | ~280 nm | n → π* transition |

Data is illustrative and based on typical values for similar functional groups.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and its interactions with the surrounding environment. aps.org

Conformational Flexibility of the Azepane Ring

MD simulations are particularly well-suited for exploring the conformational flexibility of the azepane ring in this compound. By simulating the molecule over a period of time, the transitions between different conformers (e.g., chair, boat, twist-chair) can be observed. This provides a more realistic picture of the molecule's behavior in solution, where it is constantly undergoing conformational changes. The relative populations of the different conformers can also be estimated from the simulation trajectory.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound, a β-amino ketone, is most commonly achieved through the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetone), an aldehyde (formaldehyde), and a secondary amine (azepane). researchgate.netresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of such organic reactions. researchgate.netnih.gov These theoretical studies provide a molecular-level understanding of the reaction pathways, the structures of transient intermediates, and the energetics of the transition states that govern the reaction rate and outcome.

Transition State Analysis for Synthetic Pathways

Transition state theory is a cornerstone of computational reaction analysis. For the synthesis of this compound, computational chemists can model the geometries and energies of the transition states for each step of the Mannich reaction. The key transition states of interest are:

TS1: Formation of the Iminium Ion: This step involves the condensation of azepane and formaldehyde (B43269) to form a highly reactive iminium ion. DFT calculations can map the energy profile of this process, including the formation of a hemiaminal intermediate and its subsequent dehydration to the iminium cation. The calculated activation energy for this step provides information on the rate of formation of the key electrophile. While specific data for the azepane reaction is not readily available in the literature, analogous studies on the formation of iminium ions from other cyclic amines and aldehydes show this to be a crucial, and sometimes rate-limiting, step. nih.gov

The table below outlines the conceptual steps and the type of data that would be generated in a typical DFT study of the synthesis of 1-Azepan-1-ylacetone.

| Reaction Step | Intermediate/Transition State (TS) | Calculated Parameter (Illustrative) | Significance |

| Azepane + Formaldehyde → Hemiaminal | Hemiaminal Intermediate | ΔH = -10 to -15 kcal/mol | Formation of the initial adduct. |

| Hemiaminal → Iminium Ion + H₂O | TS1 | ΔG‡ = +15 to +25 kcal/mol | Energy barrier for the formation of the key electrophile; potentially the rate-determining step. |

| Acetone (B3395972) ⇌ Acetone Enolate | Enolate Intermediate | pKa ≈ 19-20 | Formation of the nucleophile; concentration depends on the base used. |

| Iminium Ion + Acetone Enolate → Adduct | TS2 | ΔG‡ = +10 to +20 kcal/mol | Energy barrier for the C-C bond-forming step, which directly leads to the final carbon skeleton. |

| Adduct + H⁺ → 1-Azepan-1-ylacetone | Final Product | ΔH = -20 to -30 kcal/mol | Overall thermodynamics of the reaction. |

Note: The energy values in this table are illustrative and based on general values for similar Mannich reactions. Specific computational studies on this compound are required for precise data.

Energy Landscapes of Derivatization Reactions

Computational chemistry also allows for the exploration of the energy landscapes of reactions involving the derivatization of 1-Azepan-1-ylacetone. Such studies are crucial for predicting the feasibility and outcome of further chemical modifications. Two common derivatization pathways for β-amino ketones are N-alkylation and reduction of the carbonyl group.

N-Alkylation: The nitrogen atom of the azepane ring in 1-Azepan-1-ylacetone can act as a nucleophile and undergo alkylation. A computational study of this process would involve modeling the transition state of the S(_N)2 reaction between the amine and an alkylating agent (e.g., methyl iodide). The calculated activation energy would provide insight into the reaction rate and the potential for side reactions, such as quaternization of the nitrogen.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, yielding the corresponding amino alcohol. Computational modeling can compare the energy profiles of different reducing agents (e.g., sodium borohydride) to understand the reaction mechanism and stereoselectivity, if a chiral center is formed.

The following table conceptualizes the computational analysis of these derivatization reactions.

| Derivatization Reaction | Reactants | Transition State (TS) / Intermediate | Calculated Parameter (Illustrative) | Predicted Outcome |

| N-Alkylation | 1-Azepan-1-ylacetone + Methyl Iodide | S(_N)2 Transition State | ΔG‡ = +20 to +30 kcal/mol | Formation of the N-methylated product; potential for over-alkylation. |

| Reduction of Carbonyl | 1-Azepan-1-ylacetone + NaBH₄ | Hydride Attack Transition State | ΔG‡ = +10 to +15 kcal/mol | Formation of 1-(azepan-1-yl)propan-2-ol. |

Note: As with the previous table, the energy values are illustrative. Detailed computational studies would be necessary to obtain accurate energy landscapes for the derivatization of 1-Azepan-1-ylacetone.

Applications in Advanced Organic Synthesis

1-Azepan-1-ylacetone Hydrochloride as a Versatile Building Block

The chemical structure of this compound, featuring a nucleophilic secondary amine integrated within a flexible seven-membered ring and an electrophilic ketone, positions it as a highly adaptable building block in organic synthesis. The hydrochloride salt form enhances its stability and handling as a laboratory chemical. The inherent reactivity of the α-amino ketone motif allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of more elaborate molecules. researchgate.netrsc.orgrsc.org

Precursor for Azepane-Fused Heterocycles

The azepane ring is a prominent feature in numerous natural products and medicinally active compounds. daneshyari.comlifechemicals.comnih.gov The synthesis of azepane-fused heterocyclic systems is a significant area of research, and this compound offers a practical starting point for such endeavors. The presence of the ketone and the secondary amine within the same molecule provides the necessary functionalities for intramolecular cyclization reactions, leading to the formation of bicyclic structures containing the azepane core.

For instance, the ketone functionality can be transformed into a variety of other reactive groups, which can then undergo cyclization with the azepane nitrogen. Theoretical reaction pathways could involve the conversion of the ketone to an alkene via a Wittig reaction, followed by an intramolecular hydroamination. Alternatively, the ketone could be reduced to a secondary alcohol, which could then be subjected to conditions promoting intramolecular cyclization. The development of new synthetic methods for creating azepane derivatives with distinct substitution patterns is of great interest to medicinal chemists. nih.gov

Intermediate in the Synthesis of Complex Ketone-Containing Compounds

Ketones are a privileged scaffold in drug discovery due to their ability to participate in a wide range of interactions with biological targets. numberanalytics.com The ketone group in this compound can serve as a handle for the introduction of further molecular complexity. The alpha-carbon to the ketone is activated, allowing for enolate formation and subsequent alkylation or acylation reactions. This enables the construction of more complex ketone-containing molecules with the azepane moiety retained as a key structural element.

Recent advancements in chemistry have expanded the possibilities for modifying ketones, making them even more valuable as pharmaceutical intermediates. sciencedaily.com The synthesis of complex ketone-containing compounds from simpler building blocks is a fundamental aspect of organic chemistry, with applications ranging from materials science to medicinal chemistry. youtube.comyoutube.com

Catalytic Applications or Ligand Design

For example, the ketone functionality could be converted into a Schiff base with a chiral amine, creating a chiral, bidentate ligand. Such ligands could find use in asymmetric catalysis. The conformational flexibility of the seven-membered azepane ring can also influence the geometry and reactivity of the resulting metal complex. lifechemicals.com The development of new ligands is a continuous effort in the field of catalysis, aiming for higher efficiency, selectivity, and stability of catalytic systems. rsc.orgacs.orgnih.gov

Role in Fragment-Based Drug Discovery (Scaffold Research)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govfrontiersin.org This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. The azepane ring is considered a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. daneshyari.comnih.govacs.org

This compound, with a molecular weight of 191.7 g/mol , falls within the typical size range for a fragment. lifechemicals.com The combination of the sp³-rich azepane scaffold and the polar ketone group provides a unique set of physicochemical properties that could lead to favorable interactions with a variety of biological targets. Once a fragment hit is identified, its structure can be optimized and grown into a more potent, drug-like molecule. frontiersin.org The use of scaffolds rich in sp³ character, such as the azepane ring, is a current trend in drug discovery to explore new areas of chemical space. daneshyari.com

Contributions to Methodological Developments in Organic Chemistry

The development of novel synthetic methodologies is a cornerstone of progress in organic chemistry. α-Amino ketones are recognized as high-value synthons due to their synthetic versatility. researchgate.netrsc.orgrsc.orgresearchgate.net The reactivity of this compound can be harnessed to develop new synthetic transformations.

For example, reactions that proceed via the enolate or enamine of the ketone could lead to the formation of new carbon-carbon or carbon-heteroatom bonds in a stereocontrolled manner. The development of new methods for the synthesis of polysubstituted heterocyclic compounds is an active area of research. researchgate.net The unique combination of the azepane ring and the ketone functionality in this compound makes it a candidate for exploring novel reaction pathways and contributing to the toolbox of synthetic organic chemists.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Improved Efficiency and Sustainability

The classical synthesis of α-amino ketones often involves the reaction of an α-halo ketone with a corresponding amine. For 1-Azepan-1-ylacetone, this would typically involve the reaction of chloroacetone (B47974) with hexamethyleneimine (B121469) (azepane), followed by conversion to the hydrochloride salt. While functional, this method can suffer from drawbacks such as the use of hazardous reagents and the potential for side reactions.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Amination | High atom economy, reduced waste | Catalyst development, selectivity control |

| Multicomponent Reactions | Increased efficiency, reduced workup | Reaction design, optimization of conditions |

| Flow Chemistry | Improved safety, scalability, and purity | Reactor design, process optimization |

Exploration of Unconventional Reactivity Profiles

The reactivity of 1-Azepan-1-ylacetone hydrochloride is largely dictated by the ketone and the tertiary amine functionalities. The ketone can undergo a wide range of classical reactions such as reduction to the corresponding alcohol, reductive amination, and aldol-type condensations. ncert.nic.in The tertiary amine can act as a base or a nucleophile and can be quaternized.

Future investigations should delve into less conventional reactivity. For example, the enolate of 1-Azepan-1-ylacetone could be explored as a nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. Photocatalysis could also unlock novel transformations, such as the functionalization of the azepane ring or the α-carbon of the ketone under mild conditions. acs.org The interaction between the ketone and the protonated amine in the hydrochloride salt could also influence its reactivity in ways that have yet to be systematically studied.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and IR are undoubtedly used for the routine characterization of this compound, a more in-depth spectroscopic analysis could provide valuable insights into its structure and dynamics. Advanced 2D NMR techniques, such as NOESY and HMBC, could be employed to definitively establish the conformational preferences of the flexible seven-membered azepane ring in solution.

Furthermore, solid-state NMR (ssNMR) would be invaluable for characterizing the compound in its crystalline form, providing information on packing effects and intermolecular interactions. jst.go.jp Raman spectroscopy could complement IR data, particularly for studying the low-frequency vibrational modes associated with the azepane ring and the hydrochloride salt. nih.gov

| Spectroscopic Technique | Information Gained |

| 2D NMR (NOESY, HMBC) | Conformational analysis in solution |

| Solid-State NMR (ssNMR) | Crystalline structure, polymorphism |

| Raman Spectroscopy | Low-frequency vibrations, salt interactions |

Development of Chiral Variants and Asymmetric Synthesis

The introduction of chirality into this compound would open up new avenues for its application, particularly in medicinal chemistry and materials science. A chiral center could be introduced at the α-carbon to the ketone, or by using a chiral azepane derivative.

A significant area for future research would be the development of asymmetric synthetic routes to these chiral variants. This could involve the use of chiral catalysts for the amination of a ketone precursor or the enantioselective reduction of a suitable prochiral substrate. rsc.orgnih.gov The synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines is a particularly relevant and promising strategy. nih.gov The separation of enantiomers using chiral chromatography is also a viable approach, but the development of stereoselective syntheses is generally more desirable.

Investigation into Solid-State Chemistry and Polymorphism of the Hydrochloride Salt

The solid-state properties of a hydrochloride salt can have a profound impact on its stability, solubility, and bioavailability. It is highly probable that this compound can exist in multiple crystalline forms, a phenomenon known as polymorphism. google.com Each polymorph can exhibit different physicochemical properties.